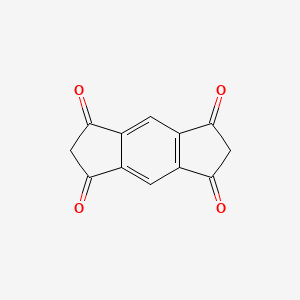

s-Indacene-1,3,5,7(2H,6H)-tetrone

Description

Significance of s-Indacene-1,3,5,7(2H,6H)-tetrone as a Building Block in Advanced Materials

This compound, sometimes referred to as 'Janus dione', is a valuable component in the creation of sophisticated materials. researchgate.netbgu.ac.il Its unique structure, featuring a small indacene backbone surrounded by four oxygen atoms, gives it the remarkable ability to form various intermolecular hydrogen bonds. researchgate.net This characteristic is crucial for developing new materials with specific properties.

The molecule's design, with a strong acceptor at its core, presents a novel approach for creating small, dopant-free organic molecules that can act as hole-transporting materials (HTMs). researchgate.net Furthermore, its derivatives are being explored for their potential in organic solar cells. researchgate.net Specifically, novel polymerized small molecular acceptors based on indacene-1,3,5,7-tetraone have been designed to create efficient binary and ternary all-polymer solar cells. researchgate.net

The versatility of this compound extends to the field of supramolecular chemistry. On surfaces like Cu(111), it can self-assemble into various networks through hydrogen bonding, metal-organic coordination, or covalent coupling. researchgate.netrsc.org This self-assembly can create nanoporous patterns that can trap other molecules or metal clusters, opening up possibilities for creating regular arrays of isolated metal adatoms or clusters. researchgate.netrsc.org

Historical Context and Evolution of Research on this compound and Related Indanone Derivatives

Research into indanone derivatives, the family to which this compound belongs, has a long history. researchgate.netacs.org These compounds have been extensively studied, particularly for their role in the synthesis of truxenes, which are highly soluble, planar heptacyclic polyarene structures. researchgate.net The synthesis of 1-indanone (B140024) derivatives has been a subject of interest since the 1920s, with numerous methods developed over the years. nih.gov

The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their chlorides is a common and preferable method for preparing 1-indanones due to its environmental benefits, as it produces water as the only by-product. mdpi.com Over the years, non-conventional techniques like microwaves and high-intensity ultrasound have been successfully employed to synthesize 1-indanones. mdpi.com

More recently, research has focused on the specific properties and applications of this compound itself. Efficient syntheses and detailed characterizations, including X-ray structures and spectroscopic properties, of the compound and its derivatives were described for the first time in the early 2000s. bgu.ac.il This foundational work has paved the way for its exploration in advanced applications. The study of its self-assembly on metal surfaces is a more recent development, highlighting the ongoing evolution of research in this area. researchgate.netrsc.org

Overview of Key Research Areas for this compound

The unique properties of this compound have led to its investigation in several key research areas:

Organic Electronics: The compound's electron-accepting core makes it a promising candidate for use in organic electronic devices. researchgate.netnih.gov Research is ongoing to develop novel hole-transporting materials and components for organic solar cells based on this molecule. researchgate.netresearchgate.net

Supramolecular Chemistry and Nanotechnology: The ability of this compound to self-assemble into ordered structures on surfaces is a significant area of interest. researchgate.netrsc.org This property is being explored for creating nanopatterns and trapping molecules, which has potential applications in nanotechnology. researchgate.netrsc.org

Materials Science: The compound serves as a versatile building block for creating new polymers and materials with tailored properties. researchgate.netresearchgate.net Its derivatives are being investigated for applications ranging from advanced polymers to functional materials with specific optical and electronic characteristics.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | s-indacene-1,3,5,7-tetrone | nih.gov |

| CAS Number | 53910-13-7 | nih.govchemicalbook.com |

| Molecular Formula | C₁₂H₆O₄ | nih.gov |

| Molecular Weight | 214.17 g/mol | nih.gov |

| InChI Key | IIQAKBNZSYJRLU-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 99% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

s-indacene-1,3,5,7-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAKBNZSYJRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC3=C(C=C2C1=O)C(=O)CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298578 | |

| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53910-13-7 | |

| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53910-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of S Indacene 1,3,5,7 2h,6h Tetrone

Established Synthetic Pathways for s-Indacene-1,3,5,7(2H,6H)-tetrone

Synthesis from Pyromellitic Dianhydride

The primary and most efficient synthesis of this compound reported to date originates from pyromellitic dianhydride. bgu.ac.il This method, first described by Krief et al. in 2004, provides a straightforward route to this complex molecule. bgu.ac.il The synthesis involves a multi-step process that begins with the conversion of pyromellitic dianhydride to an intermediate which is then cyclized to form the s-indacene (B1235719) core. The general synthetic scheme is outlined below.

The initial step involves the reaction of pyromellitic dianhydride with a suitable reagent to open the anhydride (B1165640) rings and introduce the necessary functionalities for the subsequent cyclization. This is typically followed by an intramolecular condensation reaction to form the two five-membered rings of the s-indacene skeleton. The final step involves the formation of the tetrone structure. While the seminal paper by Krief et al. describes this as an "efficient" synthesis, specific details regarding reaction conditions, solvents, catalysts, and yields are crucial for reproducibility and optimization. bgu.ac.il

Table 1: Key Steps in the Synthesis of this compound from Pyromellitic Dianhydride

| Step | Description | Key Reagents and Conditions (General) |

| 1 | Ring opening of Pyromellitic Dianhydride | Nucleophilic reagent |

| 2 | Formation of Di-substituted Intermediate | Further functionalization |

| 3 | Intramolecular Cyclization | Condensing agent, heat |

| 4 | Ketonization/Tautomerization | Acid/Base catalysis |

Note: Detailed experimental conditions are outlined in the primary literature.

Precursor Chemistry and Structural Building Blocks for this compound Analogues

The synthesis of analogues of this compound allows for the tuning of its electronic and physical properties. A notable example is the synthesis of aza-s-indacene derivatives. arkat-usa.org These analogues are created by replacing one or more carbon atoms in the s-indacene core with nitrogen atoms. The synthesis of these heterocyclic analogues often involves the cyclization of neighboring rings in dipyrazolo[3,4-b:4',3'-e]pyridines. arkat-usa.org This approach demonstrates the modularity of the synthesis, where different aromatic and heterocyclic precursors can be employed to create a diverse library of s-indacene-based compounds.

The precursor building blocks for such analogues typically involve appropriately substituted aromatic or heterocyclic diamines and diketones. The choice of these precursors directly influences the final structure and properties of the resulting analogue. For instance, using substituted pyrazoles can lead to the formation of aza-s-indacenes with tailored electronic characteristics. arkat-usa.org

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

While specific green chemistry approaches for the synthesis of this compound are not extensively reported, the broader field of indan-1,3-dione synthesis has seen the application of environmentally benign methodologies. researchgate.netacs.org These methods can be considered as potential avenues for developing greener syntheses of the target molecule.

One such approach is the use of task-specific ionic liquids as both catalyst and solvent. researchgate.netacs.org For example, the condensation reaction of indan-1,3-dione with various aldehydes has been efficiently catalyzed by 2-hydroxyethylammonium formate (B1220265) at room temperature in the absence of other solvents. researchgate.netacs.org This method offers advantages such as high yields, rapid reaction times, and the potential for catalyst recycling.

Another green strategy involves electrochemical synthesis. An environmentally friendly method for the synthesis of new 1,3-indandione (B147059) derivatives has been developed using controlled potential electrolysis at a carbon electrode in an undivided cell. nih.gov This method avoids the use of toxic reagents and operates in a water-acetonitrile mixture. nih.gov

Table 2: Potential Green Chemistry Approaches for this compound Synthesis (based on related compounds)

| Approach | Description | Potential Advantages |

| Ionic Liquid Catalysis | Use of a recyclable ionic liquid as both solvent and catalyst. | Reduced use of volatile organic compounds, faster reactions, high yields. researchgate.netacs.org |

| Electrochemical Synthesis | Controlled potential electrolysis to drive the reaction. | Avoidance of toxic reagents, milder reaction conditions. nih.gov |

| Solvent-free Reactions | Performing reactions in the absence of a solvent. | Reduced waste, lower environmental impact. |

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of the symmetric this compound does not inherently involve issues of regioselectivity or stereoselectivity due to the symmetry of the target molecule and the likely precursors. However, when considering the synthesis of unsymmetrically substituted analogues, the control of regioselectivity becomes a critical factor.

In the broader context of indanone synthesis, the regioselectivity of cyclization reactions can be influenced by the choice of catalyst and reaction conditions. For example, in the synthesis of indanones, the degree of hydrolysis of polyphosphoric acid (PPA) has been shown to have a crucial effect on the regioselectivity of the PPA-mediated synthesis. rug.nl By tuning the P₂O₅ content of the PPA, it is possible to switch the regioselectivity of the cyclization. rug.nl

Similarly, in the synthesis of substituted indole (B1671886) derivatives, which share some structural motifs with s-indacene, regioselective approaches have been developed. nih.govresearchgate.net These often involve the use of specific catalysts or directing groups on the precursor molecules to favor the formation of one regioisomer over others. These strategies could potentially be adapted for the regioselective synthesis of substituted this compound analogues.

Advanced Spectroscopic and Structural Characterization in S Indacene 1,3,5,7 2h,6h Tetrone Research

High-Resolution Vibrational Spectroscopy for s-Indacene-1,3,5,7(2H,6H)-tetrone

Vibrational spectroscopy provides crucial insights into the bonding and structural dynamics of this compound.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) Analyses

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful surface-sensitive technique used to study the vibrational modes of adsorbed molecules. wikipedia.org In the context of this compound, HREELS has been employed to investigate the distinct signatures of covalent coupling when the molecule is adsorbed on surfaces. researchgate.net This technique allows for the detection of subtle changes in the vibrational spectra, providing evidence for the formation of new chemical bonds. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Pathway Delineation

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating reaction pathways and identifying functional groups within a molecule. For this compound and its derivatives, FTIR helps in tracking the progress of chemical reactions by monitoring the appearance and disappearance of characteristic vibrational bands. The technique is particularly useful for identifying the carbonyl (C=O) stretching frequencies, which are prominent features in the infrared spectrum of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the connectivity and chemical environment of atoms within this compound derivatives.

Researchers have successfully used ¹H and ¹³C NMR to confirm the structures of various derivatives. beilstein-journals.orgmdpi.com The chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are meticulously analyzed to assign each proton and carbon atom in the molecule. For instance, in the ¹³C NMR spectrum, carbonyl carbons typically appear at high chemical shifts. mdpi.com

Below is a representative table of NMR data for a derivative of this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0-8.0 | 120-140 |

| CH₂ | ~3.5 | ~40 |

| C=O | - | >180 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

X-ray Diffraction Studies of this compound and its Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Efficient syntheses and the first X-ray structures of s-Indacene-1,3,5,7(2H,6H)-tetraone were described in 2004. bgu.ac.il These studies have confirmed the planar nature of the s-indacene (B1235719) core. researchgate.net The crystal structure reveals important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

The molecule crystallizes in a specific space group, and the unit cell dimensions (a, b, c, α, β, γ) precisely define the repeating unit of the crystal lattice. mdpi.com

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.5010 | 98.6180 | 103.8180 |

This data is for a related triazole derivative, illustrating the type of information obtained from X-ray diffraction studies. mdpi.com

Surface-Sensitive Spectroscopic Techniques for this compound Adsorption Layers

Understanding the behavior of this compound when adsorbed onto surfaces is crucial for its potential applications in molecular electronics and surface science.

Photoemission Spectroscopy (XPS/UPS) for Electronic Structure and Bonding

Photoemission spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides detailed information about the electronic structure and bonding of molecules on surfaces. When this compound is adsorbed on a metal surface, these techniques can be used to probe the core-level and valence-level electronic states.

XPS can identify the elemental composition of the surface layer and the chemical states of the atoms, while UPS provides insights into the molecular orbitals involved in the adsorption process. These studies are critical for understanding charge transfer mechanisms and the nature of the molecule-substrate interface.

Scanning Tunneling Spectroscopy (STS) for Local Electronic Properties

Scanning Tunneling Spectroscopy is an extension of STM that provides information about the energy levels of electronic states at a specific location on a sample's surface. By holding the STM tip at a fixed position and sweeping the bias voltage while measuring the differential conductance (dI/dV), a spectrum is obtained that is proportional to the local density of electronic states (LDOS) of the sample. Peaks in the dI/dV spectrum correspond to the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the context of this compound, STS studies have been performed to understand its electronic characteristics when adsorbed on a Cu(111) surface. These studies are often supported by density functional theory (DFT) calculations to assign the observed spectral features to specific molecular orbitals.

Detailed Research Findings

Investigations into the self-assembly of this compound on a Cu(111) surface have revealed the formation of various supramolecular structures. researchgate.net These structures are driven by a delicate balance of intermolecular forces, including hydrogen bonding and metal-ligand coordination. researchgate.net STS measurements performed on these assemblies allow for the direct probing of the electronic consequences of such interactions.

While specific dI/dV spectra for this compound are detailed within dedicated research publications, the general findings indicate that the electronic properties, including the HOMO-LUMO gap, can be influenced by the molecule's adsorption geometry and its local environment within a self-assembled structure. For instance, the interaction with the metal substrate and neighboring molecules can lead to shifts in the energy levels of the frontier orbitals.

The orientation of the molecule on the surface plays a significant role. Studies on silver surfaces have shown that the crystallographic orientation of the substrate can control the reactivity and selectivity of chemical reactions involving this compound. This highlights the importance of the local electronic environment in determining the molecule's chemical behavior.

The following table summarizes the type of data typically obtained from STS studies on molecular adsorbates, which would be applicable to this compound. Please note that the values in this table are illustrative and represent the kind of data generated in such experiments, as the precise experimental values for this specific compound are embedded within specialized research articles.

| Parameter | Description | Typical Value Range (Illustrative) |

|---|---|---|

| HOMO Energy Level | Energy of the Highest Occupied Molecular Orbital relative to the Fermi level. | -1.5 to -2.5 eV |

| LUMO Energy Level | Energy of the Lowest Unoccupied Molecular Orbital relative to the Fermi level. | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO levels, a key indicator of molecular electronic properties. | 2.5 to 4.5 eV |

| Spatial LDOS Mapping | Imaging the spatial distribution of specific molecular orbitals (e.g., HOMO or LUMO) across the molecule. | Provides visual confirmation of theoretical orbital shapes. |

The power of STS lies in its ability to correlate these electronic properties with the specific structural features observed in STM images. For example, spectra can be acquired over different parts of the this compound molecule or on molecules in different assembled phases, providing a detailed picture of how structure dictates electronic function at the nanoscale.

Theoretical and Computational Investigations of S Indacene 1,3,5,7 2h,6h Tetrone

Density Functional Theory (DFT) Applications in s-Indacene-1,3,5,7(2H,6H)-tetrone Research

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to this compound to elucidate its structural and electronic characteristics, particularly in the context of self-assembly and reactivity.

DFT calculations have been instrumental in understanding the complex self-assembly behavior of this compound on various surfaces. Theoretical modeling based on DFT supported a detailed investigation of the supramolecular self-assembly of the molecule on a Cu(111) surface under ultrahigh vacuum conditions. rsc.org This combined experimental and theoretical approach identified a total of six distinct phases, with the driving forces being hydrogen bonding, metal-ligand coordination, or covalent coupling. rsc.org The host-guest interactions within these assemblies enabled the accommodation of molecular or metal clusters inside open nanoporous structures. rsc.org In some cases, these networks created regular arrays of isolated metal adatoms or clusters with periods greater than 1 nm. rsc.org

Interactive Table: Supramolecular Phases of this compound on Cu(111) Surface

| Phase Driving Force | Description | Key Feature |

|---|---|---|

| Hydrogen Bonding | Molecules form networks stabilized by intermolecular hydrogen bonds. | Formation of porous patterns. |

| Metal-Ligand Coordination | The molecule coordinates with copper adatoms from the surface. | Creation of three distinct metal-organic networks. |

| Covalent Coupling | Molecules undergo on-surface reactions to form covalent bonds. | Formation of extended, robust structures. |

The s-indacene (B1235719) core is an intriguing antiaromatic hydrocarbon with 12 π-electrons. nih.gov Antiaromatic molecules are often promising for applications in organic electronics due to potentially high conductivity and small HOMO-LUMO energy gaps. rsc.org DFT calculations are crucial for predicting the electronic properties and inherent reactivity of this compound. Computational studies have explored the effects of fusing heterocyclic structures to the s-indacene core. rsc.org These studies found that heteroatoms can significantly modulate the antiaromaticity, with the substitution site playing a major role in the stabilization afforded. rsc.org Theoretical calculations on hexaaryl-s-indacene derivatives show that substituents can selectively modulate the frontier molecular orbital (MO) energy levels. nih.gov This can lead to an inversion of the HOMO and HOMO-1 sequences compared to the intrinsic s-indacene, a prediction proven by absorption spectra. nih.gov Such modulation of the electronic structure is key to tuning the molecule's properties for specific applications.

Quantum Chemical Calculations for Isomer Stability and Photophysical Properties of this compound Derivatives

Quantum chemical calculations provide deep insights into the stability of different isomers and the photophysical properties of molecules. For derivatives of this compound, these calculations help to understand how structural modifications influence their behavior. A modular synthetic method has allowed for the creation of hexaaryl-s-indacene derivatives with various substitution patterns (C₂h, D₂h, and C₂v symmetry). nih.gov

Theoretical calculations, corroborated by X-ray structure analyses, show that derivatives with a C₂h-substitution pattern adopt structures with significant bond length alternation, which is dependent on the electronic nature of the substituents. nih.gov These structural changes directly impact the molecule's stability and electronic properties. Furthermore, for a hexaxylyl derivative, a large energy gap between the S₁ and S₂ excited states was identified, leading to the detection of weak fluorescence from the S₂ state, a phenomenon known as azulene-type emission. nih.gov

Interactive Table: Properties of Substituted s-Indacene Derivatives

| Derivative Symmetry | Substituent Type | Key Theoretical Finding | Experimental Correlation |

|---|---|---|---|

| C₂h | Electron-donating | Selective modulation of frontier MO energy levels. | Inversion of HOMO and HOMO-1 sequence proven by absorption spectra. nih.gov |

| C₂h | Electron-accepting | Adopts C₂h structure with significant bond length alternation. nih.gov | Confirmed by X-ray structure analysis. nih.gov |

Molecular Dynamics Simulations of this compound Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the dynamic processes of molecular self-assembly. While specific MD simulation studies focused solely on this compound are not prominently featured in the reviewed literature, the methodology is highly relevant for understanding its assembly mechanisms.

Based on studies of other self-assembling systems, such as peptides and complex organic molecules, MD simulations could be employed to model the aggregation of this compound monomers in a simulated environment (e.g., in solution or on a surface). nih.gov Such simulations would track the trajectory of each molecule, revealing the intermediate steps and non-covalent interactions (like hydrogen bonding and π–π stacking) that guide the formation of larger, ordered structures. This approach would provide a time-resolved, atomistic view of the self-assembly pathways that lead to the experimentally observed supramolecular phases.

Computational Modeling of Charge Transport in this compound Based Materials

The unique electronic structure of s-indacene makes it a candidate for use in organic electronic devices. Computational modeling is essential for predicting and understanding charge transport properties in materials based on this molecule. The antiaromatic nature of the s-indacene core is associated with small HOMO-LUMO gaps, which is a desirable feature for organic conductors. rsc.org

Computational studies are used to calculate key parameters for charge transport, such as reorganization energy and electronic coupling between adjacent molecules. These parameters can then be used in models to estimate charge carrier mobility. This theoretical work guides the design of new materials. For instance, an organic field-effect transistor (OFET) fabricated using a hexaxylyl-s-indacene derivative demonstrated moderate hole carrier mobility, opening pathways for its use in optoelectronic applications. nih.gov The synergy between a host–guest complex involving a fullerene and a conjugated macrocycle has also been shown to enhance electron mobility, a principle that could be applied to s-indacene-based systems. osti.gov

Theoretical Disclosure of Reaction Pathways for this compound in Advanced Systems

Theoretical calculations are crucial for mapping out the potential reaction pathways of molecules, especially in complex environments like on-surface synthesis. For this compound, understanding its reactivity is key to creating novel, covalently-linked nanostructures.

Studies combining scanning tunneling microscopy and DFT have shown that in addition to forming structures via non-covalent interactions, this compound can undergo covalent coupling on a Cu(111) surface. rsc.org Theoretical methods can disclose the mechanisms of such reactions by calculating the energy profiles of potential pathways. This involves identifying the structures of reactants, transition states, and products. By determining the activation barriers for different routes, chemists can predict the most likely reaction outcomes under specific conditions. This predictive power is invaluable for designing new synthetic strategies to create advanced materials, such as two-dimensional covalent organic frameworks (COFs), from this compound precursors.

On Surface Chemistry and Nanostructure Fabrication with S Indacene 1,3,5,7 2h,6h Tetrone

s-Indacene-1,3,5,7(2H,6H)-tetrone as a Molecular Building Block for Controlled On-Surface Synthesis

This compound, a compound featuring an s-indacene (B1235719) core flanked by four ketone groups, is a promising precursor for on-surface synthesis. researchgate.net Its planar geometry and the presence of reactive carbonyl and methylene (B1212753) groups facilitate various intermolecular interactions and covalent bond formations on metallic surfaces. researchgate.net The molecule's D2h symmetry and its capacity to form in-plane hydrogen bonds are key characteristics that drive its self-assembly into ordered supramolecular networks. researchgate.net

On surfaces like Cu(111), this compound can form a variety of structures. rsc.org The interactions governing the formation of these structures can range from hydrogen bonding to metal-ligand coordination and covalent coupling. researchgate.netrsc.org This versatility allows for the creation of diverse nanoporous networks. These networks can act as templates, hosting other molecules or metallic clusters in a "host-guest" arrangement. rsc.org

Formation of Functionalized Organic Nanoribbons from this compound Precursors

The transformation of this compound precursors into functionalized organic nanoribbons represents a significant achievement in on-surface synthesis. This process leverages the inherent reactivity of the molecule to form one-dimensional polymeric structures with potential applications in nanoelectronics.

C-H Bond Activation Mechanisms

A critical step in the formation of nanoribbons from this compound is the activation of its C-H bonds. This process is typically initiated by thermal annealing on a catalytically active substrate. The energy provided enables the breaking of specific C-H bonds within the methylene groups of the molecule. This activation creates reactive sites, which are prerequisites for the subsequent polymerization reactions that form the backbone of the nanoribbons. The precise mechanism and the specific bonds that are activated can be influenced by the nature of the substrate and the annealing temperature.

Homo-coupling Reactions on Templating Substrates

Following C-H bond activation, the reactive molecular species undergo homo-coupling reactions to form polymeric chains. On a templating substrate, these reactions can be guided to proceed in a specific direction, leading to the formation of well-defined nanoribbons. The substrate not only facilitates the initial C-H bond activation but also serves to align the precursor molecules and the resulting nanostructures. This templating effect is crucial for achieving long-range order and controlling the dimensions of the fabricated nanoribbons.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Nanostructure Characterization

The characterization of the synthesized nanostructures at the atomic and molecular level is essential to understand their formation and properties. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques that provide real-space images of the on-surface chemistry. nih.govrsc.org

STM allows for the visualization of the electronic structure of the molecular assemblies and the resulting nanoribbons with sub-molecular resolution. nih.govrsc.org It can be used to monitor the different stages of the on-surface reaction, from the initial self-assembly of the precursor molecules to the final polymeric structures. nih.gov AFM, particularly in its non-contact mode, can provide detailed information about the geometric structure of the nanoribbons, complementing the electronic information from STM. nih.gov The combination of these two techniques offers a comprehensive picture of the synthesized nanostructures.

Control over Nanostructure Length and Alignment via Substrate Templating and Thermal Activation

Achieving control over the length and alignment of the fabricated nanoribbons is a key challenge in on-surface synthesis. The properties of the substrate play a crucial role in directing the growth of the nanostructures. By choosing a substrate with specific crystallographic orientations, it is possible to template the growth of the nanoribbons along preferred directions.

Thermal activation is another critical parameter for controlling the nanostructure dimensions. The annealing temperature and duration influence the rate of C-H bond activation and the subsequent coupling reactions. By carefully tuning these parameters, it is possible to control the extent of polymerization and, consequently, the length of the nanoribbons. The interplay between substrate templating and thermal activation provides a powerful means to engineer the morphology of the final nanostructures.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₆O₄ | nih.gov |

| Molecular Weight | 214.17 g/mol | nih.gov |

| CAS Number | 53910-13-7 | nih.gov |

| IUPAC Name | s-indacene-1,3,5,7-tetrone | nih.gov |

Advanced Material Science Applications of S Indacene 1,3,5,7 2h,6h Tetrone

s-Indacene-1,3,5,7(2H,6H)-tetrone in Organic Electronic Devices

The distinct electronic characteristics of this compound make it a compelling candidate for use in various organic electronic devices. Its ability to accept electrons is a key attribute that is being harnessed to improve the performance of next-generation solar cells and other electronic components.

Non-Fullerene Acceptors (NFA) for Ternary Organic Solar Cells (TOSCs)

Organic solar cells (OSCs) represent a promising frontier in renewable energy, and the active layer, typically a bulk heterojunction of donor and acceptor materials, is critical to their performance. For years, fullerene derivatives were the go-to acceptors. However, they possess notable drawbacks, including weak light absorption, limited tunability of energy levels, and morphological instability. This has spurred the development of non-fullerene acceptors (NFAs), which offer greater versatility and the potential for higher efficiencies. lu.lv

| Parameter | Description | Relevance to TOSCs |

| Spectral Coverage | The range of light wavelengths the solar cell can absorb. | Ternary systems with indacene-tetraone NFAs aim to broaden spectral absorption for higher current generation. lu.lv |

| Energy Level Tunability | The ability to modify the electronic energy levels of the material. | NFAs like indacene-tetraone derivatives offer greater tunability compared to fullerenes, allowing for better optimization with donor materials. lu.lv |

| Morphological Stability | The ability of the active layer blend to maintain its optimal structure over time. | Indacene-based NFAs are being investigated for improved stability over fullerene-based systems. lu.lv |

Electron Acceptor Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are another type of photovoltaic device that mimics natural photosynthesis. A key component of a DSSC is the dye molecule, which absorbs light and injects electrons into a semiconductor. The efficiency of this process is highly dependent on the electronic properties of the dye.

Derivatives of s-indacene (B1235719) have been incorporated into the design of organic dyes for DSSCs. In one study, an indacenodithiophene (IDT) based dye was synthesized with an acceptor-donor-acceptor (A-D-A) structure. rsc.org This design leverages the electron-accepting nature of the flanking groups to facilitate efficient intramolecular charge transfer (ICT) upon light absorption. rsc.org The IDT core acts as an effective energy-level mediator, contributing to a promising power conversion efficiency of up to 4.2% in a metal-free DSSC. rsc.org

| DSSC Component | Function | Role of Indacene Derivative |

| Dye Molecule | Absorbs light and initiates electron transfer. | The indacenodithiophene core acts as a donor, while other parts of the molecule act as acceptors, creating an efficient charge transfer system. rsc.org |

| Semiconductor | Accepts and transports electrons from the dye. | The energy levels of the indacene-based dye are tuned for efficient electron injection into the semiconductor. rsc.org |

| Redox Electrolyte | Regenerates the dye after electron injection. | The overall device performance is influenced by the interaction between the dye and the electrolyte. |

Development of Hole-Transporting Materials (HTMs) based on this compound Derivatives

While this compound itself is an electron acceptor, its core structure can be chemically modified to create derivatives that function as HTMs. The general strategy involves creating donor-acceptor-donor (D-A-D) type molecules where a central acceptor unit is flanked by electron-donating groups. researchgate.net This molecular design allows for the tuning of the material's energy levels to match those of the perovskite absorber layer, facilitating efficient hole extraction. researchgate.netmdpi.com The development of novel HTMs based on various core structures, including those related to indacene, is an active area of research aimed at replacing the current standard, Spiro-OMeTAD, which suffers from complex synthesis and high cost. researchgate.net

| HTM Property | Importance in PSCs | Relevance of Indacene-based Derivatives |

| Highest Occupied Molecular Orbital (HOMO) Level | Must be aligned with the valence band of the perovskite for efficient hole extraction. | The D-A-D design allows for tuning the HOMO level of indacene-based HTMs. mdpi.com |

| Hole Mobility | A measure of how quickly holes can move through the material. | High hole mobility is crucial for efficient charge transport and high device performance. mdpi.com |

| Film Morphology | The quality and uniformity of the HTM layer. | Good film-forming properties are necessary to ensure proper contact with the perovskite layer and prevent short-circuiting. nih.gov |

Integration of this compound into Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. Their ordered pore structures and high surface areas make them attractive for a variety of applications, including gas storage, catalysis, and energy storage. nih.govcatrin.com

Donor-Acceptor Type COFs for Energy Storage Applications

The properties of COFs can be tailored by carefully selecting the molecular building blocks. By incorporating both electron-donating and electron-accepting units into the framework, it is possible to create donor-acceptor (D-A) type COFs. These materials can exhibit interesting electronic and electrochemical properties that are beneficial for energy storage applications. catrin.com

The electron-accepting nature of this compound makes it a suitable building block for the construction of D-A type COFs. When combined with an electron-donating monomer, the resulting COF can have a structure that facilitates charge separation and transport, which are key processes in batteries and supercapacitors. The ordered channels within the COF can also serve as pathways for ion diffusion, another critical aspect of energy storage. nih.gov

Redox Activity and Ion Storage Mechanisms in COF-Based Cathodes

The ability of a material to undergo reversible oxidation and reduction (redox) reactions is fundamental to its function as an electrode in a battery. The carbonyl groups in this compound are redox-active, meaning they can accept and release electrons. When this molecule is incorporated into a COF, these redox-active sites are distributed throughout the material's framework.

This makes s-indacene-based COFs promising candidates for use as cathode materials in rechargeable batteries. The porous structure of the COF allows for the efficient transport of ions from the electrolyte to the redox-active sites, enabling the storage and release of energy. Research in this area is focused on understanding the specific ion storage mechanisms and optimizing the COF structure to enhance its capacity, rate capability, and cycling stability. nih.gov

Nonlinear Optical (NLO) Properties of this compound Derivatives

Derivatives of this compound have been a focal point for the development of materials with significant nonlinear optical (NLO) properties. These properties are crucial for a range of photonic applications, including optical limiting and optical switching. The core structure of this compound serves as a strong electron acceptor, which is a key component in designing chromophores with high third-order NLO responses.

Third-Order Nonlinear Optical Effects

Research has focused on centro-symmetric D-π-A-π-D chromophores, where this compound acts as the central acceptor (A) core. spiedigitallibrary.org In these molecules, electron-donating groups (D) are connected to the acceptor core through conjugated π-linkers. This molecular architecture facilitates intramolecular charge transfer, which is fundamental to achieving large third-order hyperpolarizability (γ).

A study investigating a series of such chromophores with thiophene (B33073) and pyrrole (B145914) moieties as conjugated linkers revealed significant third-order NLO effects. spiedigitallibrary.org The Z-scan technique, a standard method for measuring nonlinear absorption and refraction, was employed at a wavelength of 1064 nm to characterize these materials. spiedigitallibrary.org The results demonstrated that the introduction of conjugated pyrrole linkers, in particular, led to a substantial effective third-order hyperpolarizability. spiedigitallibrary.org

Two-Photon Absorption Characteristics and Applications

The same D-π-A-π-D chromophores based on the this compound acceptor also exhibit strong two-photon absorption (TPA). spiedigitallibrary.org TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. This property is highly advantageous for applications such as two-photon initiated polymerization and fluorescence microscopy. spiedigitallibrary.org

In the aforementioned study, the chromophore featuring conjugated pyrrole linkers demonstrated a notable effective two-photon absorption cross-section of 6100 GM at 1064 nm (where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). spiedigitallibrary.org The comparatively high nonlinear absorption of these chromophores underscores their potential in photonic applications like optical power limiting and optical communication. spiedigitallibrary.org

Structure-Property Relationships for Enhanced NLO Performance

For instance, a series of symmetrical two-photon absorbing dyes were synthesized using N,N-dioctylaniline based donors and conjugated linkers of varying lengths containing thiophene and pyrrole moieties. spiedigitallibrary.org By systematically modifying the molecular structure and evaluating the resulting NLO properties, researchers can establish clear correlations between specific structural features and the observed NLO response. These structure-property relationships are instrumental in the rational design of new chromophores with tailored and enhanced NLO performance for specific applications.

| Chromophore Component | Role in NLO Properties | Example |

| This compound | Central Electron Acceptor (A) | Core of D-π-A-π-D structure spiedigitallibrary.org |

| N,N-dioctylaniline | Electron Donor (D) | Enhances intramolecular charge transfer spiedigitallibrary.org |

| Thiophene/Pyrrole Moieties | Conjugated π-Linker | Influences the extent of electron delocalization and NLO response spiedigitallibrary.org |

Host-Guest Chemistry and Selective Molecular Trapping in this compound Networks

The ability of this compound to form supramolecular networks through self-assembly has opened up avenues in host-guest chemistry. rsc.org When deposited on a Cu(111) surface under ultrahigh vacuum conditions, this molecule can form a variety of two-dimensional porous networks. rsc.org These networks are stabilized by a combination of hydrogen bonding and metal-ligand coordination. rsc.org

The pores within these networks are of a sufficient size to accommodate other molecules, acting as hosts for guest species. rsc.org This has been demonstrated through the trapping of molecular or metal clusters within the nanoporous patterns. rsc.org In one particular phase of the self-assembled network, the stochastic trapping of molecules inside the large, periodic nanopores was observed. rsc.org This selective molecular trapping capability highlights the potential of this compound-based networks for applications in separation, sensing, and catalysis.

Surface Patterning and Nanofabrication Applications of this compound

The self-assembly of this compound on surfaces is not only relevant to host-guest chemistry but also holds significant promise for surface patterning and nanofabrication. rsc.org The formation of highly ordered, large-scale porous networks on surfaces like Cu(111) provides a template for creating intricate patterns at the nanoscale. rsc.org

By controlling the self-assembly process, it is possible to generate different network phases with varying pore sizes and geometries. rsc.org Furthermore, the interaction of the this compound molecules with metal adatoms can lead to the formation of regular arrays of isolated metal atoms or clusters. rsc.org These metal-organic networks can create patterns with a lattice period greater than 1 nm, offering a bottom-up approach to nanofabrication. rsc.org This capability to precisely pattern surfaces with both molecular and metallic components is a critical step towards the development of novel electronic and catalytic devices.

| Application Area | Key Feature of this compound | Research Finding |

| Host-Guest Chemistry | Formation of porous supramolecular networks | Accommodation of molecular or metal clusters within nanopores on Cu(111) rsc.org |

| Nanofabrication | Self-assembly into ordered surface patterns | Creation of regular arrays of isolated metal adatoms with a lattice period > 1 nm rsc.org |

Derivatization and Functionalization Strategies for S Indacene 1,3,5,7 2h,6h Tetrone

Design Principles for Functionalized s-Indacene-1,3,5,7(2H,6H)-tetrone Derivatives

The functionalization of the this compound core is guided by several key design principles aimed at modulating its inherent properties for specific applications. The parent s-indacene (B1235719) is a molecule with intriguing antiaromatic characteristics and a small HOMO-LUMO gap, which are desirable traits for organic electronic materials. uoregon.edunih.gov The primary goal of derivatization is to enhance stability, processability, and to fine-tune the frontier molecular orbital (FMO) energy levels (HOMO and LUMO) to control charge transport and optical absorption/emission. nih.gov

A central strategy involves the introduction of electron-donating or electron-accepting groups at specific positions on the s-indacene framework. nih.gov This approach allows for precise control over the molecule's electronic properties. For instance, attaching electron-donating groups can raise the HOMO level, which is beneficial for hole transport materials, while electron-accepting groups can lower the LUMO level, a desirable feature for electron transport materials. The strategic placement of these substituents can also influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for applications in nonlinear optics and as chromophores in various devices.

Another important design consideration is the extension of the π-conjugated system. This is typically achieved by introducing conjugated linkers, such as thiophene (B33073) or ethynylene units. Extending the conjugation generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra. researchgate.net This principle is fundamental for developing materials that can absorb light in the visible or near-infrared regions, a key requirement for applications in organic photovoltaics and photodetectors.

Furthermore, the molecular architecture, including symmetry and planarity, plays a significant role. The synthesis of derivatives with specific symmetry, such as C₂h, D₂h, or C₂v patterns, can selectively modulate the molecular orbital energy levels. nih.gov For example, in some hexaaryl-s-indacene derivatives, a C₂h substitution pattern has been shown to lead to an inversion of the HOMO and HOMO-1 energy levels. nih.gov The introduction of bulky side groups can also be used to control the intermolecular interactions and solid-state packing, which are critical for charge transport in thin-film devices.

The table below summarizes the key design principles and their intended effects on the properties of this compound derivatives.

| Design Principle | Intended Effect | Rationale |

| Introduction of Electron-Donating/Accepting Groups | Tuning of HOMO/LUMO energy levels | Modulates charge injection/transport properties and ICT characteristics. nih.gov |

| Extension of π-Conjugation | Red-shift of absorption/emission spectra | Narrows the HOMO-LUMO gap for enhanced light absorption at longer wavelengths. researchgate.net |

| Control of Molecular Symmetry | Selective modulation of FMOs | Influences electronic transitions and molecular packing. nih.gov |

| Attachment of Bulky Side Groups | Improved solubility and control of solid-state packing | Enhances processability and influences thin-film morphology and charge transport. |

Synthesis of Dicyanomethylene-Functionalized this compound Analogues

The four ketone functionalities of this compound are potential sites for this reaction. By controlling the stoichiometry of the reactants and the reaction conditions, it might be possible to achieve mono-, di-, tri-, or even tetra-functionalization. A plausible synthetic route is depicted below:

This compound + Malononitrile (in the presence of a base like piperidine (B6355638) or a Lewis acid) → Dicyanomethylene-functionalized this compound analogue

The reactivity of the ketone groups may vary, and selective functionalization could be a synthetic challenge. However, the successful implementation of this reaction would yield a new class of s-indacene-based materials with significantly altered electronic properties. The strong electron-withdrawing nature of the dicyanomethylene groups would be expected to dramatically lower the LUMO energy level of the s-indacene core, making these derivatives potent n-type semiconductors.

The expected properties of these hypothetical compounds are summarized in the table below.

| Functionalization | Expected Impact on Properties | Potential Applications |

| Mono-dicyanomethylene | Asymmetric electronic structure, moderate lowering of LUMO. | Building block for more complex architectures. |

| Di-dicyanomethylene | Significant lowering of LUMO, potential for strong intramolecular charge transfer. | n-type semiconductors in OFETs, non-fullerene acceptors in OPVs. |

| Tetra-dicyanomethylene | Extremely low LUMO, strong electron acceptor. | High-performance n-type materials for advanced electronic devices. |

Introduction of Conjugated Linkers and Electron-Donating/Accepting Moieties

A key strategy for tuning the properties of the this compound core is the introduction of conjugated linkers and terminal electron-donating or electron-accepting groups. This approach allows for the creation of donor-π-acceptor-π-donor (D-π-A-π-D) or acceptor-π-donor-π-acceptor (A-π-D-π-A) type chromophores with tailored electronic and optical properties.

A notable example is the synthesis of centro-symmetric D-π-A-π-D chromophores where the this compound acts as the central acceptor (A). researchgate.net In these systems, conjugated linkers (π) such as thiophene and pyrrole (B145914) moieties are attached to the tetrone core, and strong electron-donating groups (D) like N,N-dioctylaniline are placed at the termini. The synthesis of these chromophores is typically achieved through a condensation reaction between the s-indacene-tetrone and an aldehyde derivative of the donor-linker segment in the presence of a suitable catalyst or dehydrating agent.

The choice of the conjugated linker and the terminal donor/acceptor group has a profound impact on the resulting material's properties. For instance, pyrrole linkers have been found to be more effective than thiophene linkers in enhancing the third-order nonlinear optical response of these chromophores. researchgate.net The length of the conjugated linker also plays a crucial role, with longer linkers generally leading to a greater red-shift in the absorption spectrum.

The table below presents a summary of representative D-π-A-π-D chromophores based on the s-indacene-tetrone core.

| Donor (D) | Linker (π) | Acceptor (A) | Synthetic Method |

| N,N-dioctylaniline | Thiophene | This compound | Condensation |

| N,N-dioctylaniline | Pyrrole | This compound | Condensation |

Impact of Functionalization on Electronic and Optical Properties for Specific Applications

The functionalization of the this compound core has a significant impact on its electronic and optical properties, which in turn determines its suitability for specific applications. The strategic introduction of different functional groups allows for the fine-tuning of the HOMO-LUMO gap, absorption and emission wavelengths, and charge carrier mobilities.

For instance, the D-π-A-π-D chromophores based on the s-indacene-tetrone acceptor exhibit strong two-photon absorption (TPA). The introduction of conjugated pyrrole linkers has been shown to result in a large effective two-photon absorption cross-section. researchgate.net This makes these materials promising candidates for applications in photonics, such as optical power limiting and two-photon initiated polymerization.

The derivatization of the s-indacene core with hexaaryl substituents has been demonstrated to modulate the frontier molecular orbital levels, leading to tunable emission properties. nih.gov Notably, a hexaxylyl derivative of s-indacene exhibited moderate hole carrier mobility in an organic field-effect transistor (OFET), highlighting the potential of these materials in organic electronics. nih.govresearchgate.net

The hypothetical dicyanomethylene-functionalized analogues are expected to have significantly lowered LUMO energy levels, making them strong candidates for n-type semiconductors in OFETs and as non-fullerene acceptors in organic photovoltaic (OPV) cells. The ability to systematically tune the electronic properties through functionalization is a key advantage of the s-indacene-tetrone platform for developing next-generation organic electronic materials.

The following table summarizes the impact of different functionalization strategies on the properties and potential applications of this compound derivatives.

| Functionalization Strategy | Impact on Electronic/Optical Properties | Potential Applications |

| D-π-A-π-D Architecture | Enhanced two-photon absorption, tunable absorption spectra. researchgate.net | Nonlinear optics, optical limiting, two-photon polymerization. researchgate.net |

| Hexaaryl Substitution | Modulation of HOMO/LUMO levels, tunable emission, moderate hole mobility. nih.gov | Organic field-effect transistors (OFETs), light-emitting materials. nih.govresearchgate.net |

| Dicyanomethylene Functionalization (Hypothetical) | Significant lowering of LUMO, strong electron-accepting character. | n-type semiconductors for OFETs, non-fullerene acceptors for OPVs. |

Future Research Directions and Perspectives for S Indacene 1,3,5,7 2h,6h Tetrone

Exploration of Novel Synthetic Pathways and Scalability

The future development of s-Indacene-1,3,5,7(2H,6H)-tetrone-based technologies is intrinsically linked to the ability to produce the molecule and its derivatives efficiently and on a large scale. While initial syntheses have been reported, a critical area of future research will be the exploration of novel, more efficient, and scalable synthetic routes.

Current research has described efficient syntheses of s-indacene-1,3,5,7(2H,6H)-tetraone and its derivatives, providing a foundational methodology. rsc.orgbgu.ac.il However, looking forward, the development of synthetic pathways that are amenable to gram-scale or even larger production is crucial for transitioning from laboratory-scale curiosities to technologically viable materials. nih.gov Future efforts should focus on:

Process Optimization: Systematic investigation of reaction conditions, catalysts, and purification methods to maximize yield and minimize waste.

Continuous Flow Chemistry: Adapting synthetic protocols to continuous flow systems could offer significant advantages in terms of scalability, safety, and process control. rsc.org

On-Surface Synthesis: For applications in electronics, on-surface synthesis on single crystal metals presents an intriguing avenue for creating extended, defect-free networks directly on a substrate. researchgate.net

Advanced Characterization of Dynamic Processes in this compound Systems

The ability of this compound to form ordered supramolecular structures is one of its most compelling features. A deeper understanding of the dynamic processes governing the formation and behavior of these assemblies is essential for controlling their properties and functions.

Recent studies have revealed the complex self-assembly of this compound on copper surfaces, where a variety of phases are driven by a delicate interplay of hydrogen bonding, metal-ligand coordination, and covalent coupling. rsc.orgresearchgate.netnih.gov These studies, supported by scanning tunneling microscopy and density functional theory, have shown the formation of nanoporous networks capable of trapping molecules and metal clusters. rsc.orgresearchgate.netnih.gov

Future research should employ a suite of advanced characterization techniques to probe these dynamic processes in real-time and under various conditions. This includes:

In-situ and Operando Spectroscopy: Techniques such as in-situ scanning probe microscopy and vibrational spectroscopy will be invaluable for observing the self-assembly process as it happens.

Time-Resolved Measurements: Ultrafast spectroscopy can provide insights into the kinetics of formation and the excited-state dynamics of this compound-based systems.

Single-Molecule Studies: Investigating the behavior of individual molecules will provide a bottom-up understanding of the macroscopic properties of the resulting materials.

A particularly interesting avenue for future study is the thermally induced reversible solid-state transformation observed in some s-indacene-1,3,5,7-tetraone derivatives. rsc.org Elucidating the mechanisms of these polymorphic transformations could pave the way for the development of molecular switches and actuators. rsc.org

Development of Next-Generation this compound Based Materials for Emerging Technologies

The unique electronic and structural properties of this compound make it a versatile building block for a new generation of advanced materials with applications in a range of emerging technologies.

Initial research has already demonstrated the potential of this compound and its derivatives in several areas:

Organic Electronics: The electron-accepting nature of the s-indacene (B1235719) core makes it a promising candidate for use in organic field-effect transistors (OFETs) and as an acceptor unit in organic photovoltaics (OPVs). nih.govontosight.ai Derivatives of the parent s-indacene have already shown moderate hole carrier mobility in OFETs. nih.gov The development of polymerized small molecular acceptors based on the indacene-1,3,5,7-tetraone core is a promising direction for efficient all-polymer solar cells.

Nonlinear Optics: Centro-symmetric donor-π-acceptor-π-donor (D-π-A-π-D) chromophores incorporating the s-indacene-1,3,5,7(2H,6H)-tetraone core have been synthesized and shown to possess significant third-order nonlinear optical properties. researchgate.net The introduction of different conjugated linkers, such as thiophene (B33073) and pyrrole (B145914), allows for the tuning of these properties. researchgate.net

Molecular Actuators: The discovery of thermally induced reversible solid-state transformations in s-indacene-1,3,5,7-tetraone derivatives suggests their potential application in switchable molecular actuators. rsc.org

Future research should focus on the rational design and synthesis of new derivatives with tailored properties for specific applications. This includes modifying the peripheral groups to control solubility, solid-state packing, and electronic energy levels.

Theoretical Validation and Prediction for Undiscovered Properties and Applications

Computational modeling is a powerful tool for both understanding the fundamental properties of this compound and for predicting the characteristics of new, yet-to-be-synthesized derivatives.

Density functional theory (DFT) has already been successfully employed to support experimental observations of the supramolecular self-assembly of this compound on metal surfaces and to provide insights into its electronic structure. rsc.orgresearchgate.netnih.gov Theoretical calculations have also been used to investigate the molecular structures and frontier molecular orbital levels of s-indacene derivatives, helping to explain their observed electronic and optical properties. nih.gov

Future theoretical work should aim to:

Predict Novel Properties: Employ high-level quantum chemical calculations to predict undiscovered electronic, optical, and magnetic properties of this compound and its derivatives.

Guide Synthetic Efforts: Use computational screening to identify promising new derivatives with optimized properties for specific applications, thereby guiding synthetic efforts towards the most promising candidates.

Model Dynamic Processes: Develop more sophisticated theoretical models to simulate the dynamic processes of self-assembly and the operation of molecular devices based on this compound.

Investigate Reaction Mechanisms: Use computational methods to elucidate the mechanisms of synthetic reactions, which can aid in the development of more efficient and scalable synthetic routes.

Interdisciplinary Research Integrating this compound in Diverse Fields

The full potential of this compound will be realized through interdisciplinary research that integrates this unique molecule into a variety of scientific and technological fields.

The inherent properties of this compound suggest its utility in several areas beyond its immediate applications in materials science:

Supramolecular Chemistry and Crystal Engineering: The predictable self-assembly of this compound makes it an excellent model system for studying the fundamental principles of supramolecular chemistry and for the rational design of complex, functional crystalline materials.

Host-Guest Chemistry: The nanoporous networks formed by the self-assembly of this molecule can act as hosts for a variety of guest molecules and ions, opening up possibilities for applications in sensing, separation, and catalysis. rsc.orgresearchgate.netnih.gov

Biomaterials and Bioelectronics: While still a nascent area of research, the potential to functionalize this compound with biocompatible groups could lead to its use in bioelectronic devices, such as biosensors, or as a scaffold for tissue engineering. The study of its interactions with biological molecules would be a crucial first step in this direction.

The following table provides a summary of the key research directions and their potential impact:

| Research Direction | Key Objectives | Potential Impact |

| Novel Synthetic Pathways | Develop scalable, cost-effective, and sustainable synthetic routes. | Enable widespread availability for research and commercial applications. |

| Advanced Characterization | Gain a fundamental understanding of dynamic processes at the molecular level. | Allow for precise control over the structure and function of s-indacene-based materials. |

| Next-Generation Materials | Design and synthesize new derivatives with tailored properties for emerging technologies. | Lead to breakthroughs in organic electronics, nonlinear optics, and smart materials. |

| Theoretical Validation | Predict novel properties and guide the design of new materials. | Accelerate the discovery and development of new applications for s-indacene compounds. |

| Interdisciplinary Research | Integrate s-indacene into diverse fields such as biology, medicine, and environmental science. | Unlock new and unforeseen applications for this versatile molecule. |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing s-Indacene-1,3,5,7(2H,6H)-tetrone (INDO4) with high purity?

- INDO4 is synthesized via condensation reactions of indacene derivatives with oxidizing agents. Key steps include:

- Recrystallization from polar aprotic solvents (e.g., dimethylformamide) to isolate high-purity crystals.

- Monitoring reaction progress using thin-layer chromatography (TLC) to ensure complete oxidation of precursor molecules.

- Confirming purity via melting point analysis and high-performance liquid chromatography (HPLC) .

Q. How can the molecular structure and symmetry of INDO4 be experimentally validated?

- X-ray crystallography is the gold standard for resolving the planar D2h symmetry of INDO4. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indacene backbone and ketone groups.

- Infrared spectroscopy (FTIR) identifies characteristic carbonyl stretching vibrations (~1700 cm<sup>-1</sup>).

- Nuclear magnetic resonance (NMR) (e.g., <sup>13</sup>C NMR) confirms the absence of protonated carbons in the tetrone framework .

Advanced Research Questions

Q. How do surface deposition conditions influence the supramolecular self-assembly of INDO4 on metallic substrates?

- Substrate choice : On Ag(111), INDO4 forms hydrogen-bonded networks, while on Cu(111), metal-organic coordination dominates due to adatom interactions.

- Temperature control : Room-temperature deposition yields ordered hydrogen-bonded phases, whereas annealing at 150–200°C triggers covalent coupling via keto-enol tautomerization.

- STM imaging : Use ultrahigh vacuum (UHV) scanning tunneling microscopy to resolve phase transitions and lattice parameters (e.g., hexagonal pores with ~1.2 nm periodicity) .

Q. What computational strategies are effective for modeling INDO4’s intermolecular interactions and electronic properties?

- Density functional theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to predict binding energies of hydrogen-bonded networks.

- Charge distribution analysis : Natural bond orbital (NBO) calculations reveal electron-withdrawing effects of carbonyl groups, critical for understanding redox behavior.

- STM simulation : Simulate tunneling currents using Tersoff-Hamann approximation to match experimental images .

Q. How can conflicting data on INDO4’s reactivity under thermal annealing be resolved?

- Contradiction : Some studies report covalent coupling at 150°C, while others observe decomposition.

- Methodological reconciliation :

- Use in situ X-ray photoelectron spectroscopy (XPS) to monitor oxygen/carbon ratios during annealing.

- Compare substrate effects (e.g., inert vs. catalytic surfaces) using temperature-programmed desorption (TPD).

- Standardize annealing protocols (heating rate, pressure) to minimize oxidative degradation .

Q. What strategies enable the incorporation of INDO4 into host-guest systems for nanotechnology applications?

- Pore functionalization : Design hydrogen-bonded networks with nanopores (e.g., honeycomb lattices) to trap metal clusters (e.g., Cu3) or organic molecules.

- STM manipulation : Precisely position guest molecules within INDO4 templates via tip-induced molecular sliding.

- DFT-guided design : Calculate binding affinities for target guests to optimize pore size and symmetry .

Methodological Best Practices

Q. How should researchers address challenges in characterizing INDO4’s surface-bound phases?

- Combine STM with low-energy electron diffraction (LEED) to correlate real-space imaging with long-range order.

- Validate hydrogen bonding vs. metal coordination using X-ray absorption spectroscopy (XAS) at oxygen K-edges.

- For covalent networks, employ Raman spectroscopy to detect C=C/C=O vibrational mode shifts post-annealing .

Q. What analytical techniques are critical for verifying INDO4’s purity in absence of vendor-provided data?

- Mass spectrometry (MS) : Confirm molecular weight (214.17 g/mol) via electrospray ionization (ESI-MS).

- Elemental analysis : Validate C, H, and O content (theoretical: C 67.29%, H 2.82%, O 29.88%).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 250°C to detect solvent residues or decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.